molecular formula C8H13NO B13053180 (1R)-1-(2-Furyl)butylamine

(1R)-1-(2-Furyl)butylamine

Cat. No.: B13053180
M. Wt: 139.19 g/mol
InChI Key: UNNGDZIQTSGWFG-SSDOTTSWSA-N
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Description

(1R)-1-(2-Furyl)butylamine is a chiral amine building block of high interest in medicinal chemistry and organic synthesis. Its structure incorporates a furan ring, a privileged scaffold in drug discovery known to contribute to molecular recognition and binding with various biological targets . The compound's chiral center, (R)-configuration, and primary amine functional group make it a valuable precursor for the asymmetric synthesis of more complex molecules. Potential research applications include serving as a ligand for metal-catalyzed reactions or as a key intermediate in the development of active pharmaceutical ingredients (APIs). Like other alkylamines, it is expected to be water-soluble and to have a higher boiling point than hydrocarbons of similar molecular weight due to hydrogen bonding . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound in a well-ventilated laboratory, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R)-1-(furan-2-yl)butan-1-amine

InChI

InChI=1S/C8H13NO/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3/t7-/m1/s1

InChI Key

UNNGDZIQTSGWFG-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CO1)N

Canonical SMILES

CCCC(C1=CC=CO1)N

Origin of Product

United States

Advanced Synthetic Strategies for 1r 1 2 Furyl Butylamine

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis provides the most efficient pathways to chiral molecules by creating the stereocenter in a single step, avoiding the need for lengthy resolution processes. Key strategies for (1R)-1-(2-Furyl)butylamine include catalytic asymmetric hydrogenation, asymmetric reductive amination, and the use of chiral auxiliaries.

Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of unsaturated prochiral substrates, such as imines and enamines, to form chiral amines. mdma.ch This method relies on a catalytic amount of a chiral metal complex to transfer hydrogen with high stereocontrol.

The synthesis of this compound via this route begins with the preparation of a suitable prochiral precursor derived from 1-(2-furyl)butan-1-one. This ketone can be converted into either an N-substituted imine or an enamine. The subsequent asymmetric hydrogenation of the C=N or C=C double bond is the key enantioselective step. The choice between an imine or enamine substrate can influence catalyst selection and reaction conditions. Enamines, in particular, are valuable substrates for this type of transformation. researchgate.net The hydrogenation of these precursors leads directly to the desired chiral amine.

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. mdpi.com Transition metals such as rhodium, ruthenium, and iridium are commonly employed, coordinated to chiral phosphine (B1218219) ligands. mdpi.comnih.gov These ligands create a chiral environment around the metal center, forcing the hydrogenation to occur preferentially on one face of the substrate.

For the reduction of imines and enamines derived from 1-(2-furyl)butan-1-one, catalyst systems based on ruthenium and rhodium have shown great promise in analogous transformations. mdpi.comrsc.org For instance, complexes of rhodium with chiral diphosphine ligands like DIOP and DIPAMP were seminal in the development of asymmetric hydrogenation. mdma.ch Ruthenium catalysts, particularly those bearing the BINAP ligand, are also highly effective for the asymmetric hydrogenation of a variety of unsaturated compounds. mdma.ch The selection of the metal and ligand is critical and is often tailored to the specific substrate to achieve maximal enantioselectivity. nih.gov

Table 1: Representative Chiral Transition Metal Catalysts for Asymmetric Hydrogenation

Catalyst Type Chiral Ligand Example Typical Substrate Application Notes
Rhodium-based DIPAMP, DIOP mdma.ch α-(Acylamino)acrylic acids, Enamines Among the first highly successful catalysts for asymmetric hydrogenation. mdma.ch
Ruthenium-based BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) mdma.ch Ketones, Imines Widely used for its high efficiency and enantioselectivity in reducing various functional groups. mdma.chmdpi.com
Iridium-based Thioether-phosphinite ligands nih.gov Prochiral Olefins Effective for hydrogenation, with enantioselectivity influenced by ligand structure. nih.gov

Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for producing chiral amines from ketones. researchgate.net This process combines the formation of an imine or enamine intermediate and its subsequent reduction in a single pot, starting from a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst.

For the synthesis of this compound, this would involve the reaction of 1-(2-furyl)butan-1-one with an ammonia (B1221849) source, such as ammonium (B1175870) salts, under hydrogenation conditions. researchgate.net

In the ARA process, the ketone (1-(2-furyl)butan-1-one) first reacts with the amine source (e.g., ammonia) to form an imine intermediate in equilibrium. A chiral transition metal catalyst then selectively reduces this imine to the chiral amine. Ruthenium and iridium catalysts are particularly effective for this transformation. researchgate.net For example, a commercially available catalyst, Ru(OAc)₂{(S)-binap}, has been successfully used for the direct asymmetric reductive amination of various ketones using ammonium trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure, achieving excellent enantioselectivity. nih.gov Biocatalytic approaches using enzymes like reductive aminases (RedAms) also offer a powerful method for the reductive amination of ketones with ammonia, often yielding primary amines with high conversion and enantiomeric excess. nih.gov

Table 2: Catalyst Systems for Asymmetric Reductive Amination (ARA)

Catalyst System Amine Source Substrate Scope Key Features
Ru-Phosphine Complexes (e.g., Ru(S)-DTBM-SegPhos₂) researchgate.net Ammonium Salts Diaryl and sterically hindered ketones Provides a direct route to chiral primary amines with high yield and enantioselectivity. researchgate.net
Iridium-Phosphoramidite Complexes researchgate.net Primary Alkyl Amines Ketones Demonstrates versatility with tunable chiral ligands. researchgate.net
Reductive Aminases (RedAms) nih.gov Ammonia Broad range of ketones Biocatalytic method offering high conversion and excellent enantioselectivity under mild conditions. nih.gov

An alternative strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, 1-(2-furyl)butanoic acid could be converted to a chiral amide using a recoverable auxiliary like pseudoephedrine or an Evans oxazolidinone. wikipedia.orgresearchgate.net The carbonyl group of this amide could then be reduced. The steric hindrance provided by the auxiliary would direct the hydride attack to one face of the carbonyl, leading to the formation of the desired stereoisomer of the amine after cleavage of the auxiliary. Camphor-derived auxiliaries have also been successfully employed in a variety of asymmetric transformations due to their rigid backbone. researchgate.net

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Auxiliary Class Typical Controlled Reaction Removal Method
Evans Oxazolidinones researchgate.netsigmaaldrich.com Amino alcohol-derived Alkylations, Aldol (B89426) reactions Hydrolysis (acidic or basic), Reductive cleavage
Pseudoephedrine wikipedia.orgharvard.edu Amino alcohol Alkylation of amide enolates Cleavage of the amide bond with a suitable nucleophile. wikipedia.org
Camphorsultam sigmaaldrich.com Camphor-derived Diels-Alder reactions, Alkylations Hydrolysis
SAMP/RAMP Pyrrolidine-derived Alkylation of hydrazones Ozonolysis or hydrolysis

Chiral Auxiliary-Controlled Synthetic Routes

Utilization of Pseudoephenamine-Derived Auxiliaries in Alkylation

The use of chiral auxiliaries is a powerful strategy for asymmetric alkylation. Pseudoephenamine has emerged as a highly effective and practical chiral auxiliary, offering several advantages over the historically popular pseudoephedrine. nih.govnih.govharvard.edu Amides derived from pseudoephenamine demonstrate a high propensity to be crystalline, facilitating purification by recrystallization, and they provide sharp, well-defined signals in NMR spectra. nih.govharvard.edu Most importantly, this auxiliary provides remarkable stereocontrol in the alkylation of enolates, particularly in reactions that form quaternary carbon centers. nih.govnih.gov

The general approach involves the formation of an amide between a carboxylic acid and the pseudoephenamine auxiliary. Deprotonation of this amide generates a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The bulky phenyl groups of the auxiliary effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered face, thus inducing high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid, which can then be converted to the target amine, for instance, via a Curtius rearrangement. For the synthesis of this compound, a similar strategy could be envisioned starting from 2-furylacetic acid. The high diastereoselectivities typically achieved with this auxiliary are a testament to its efficacy.

Substrate (Amide of Pseudoephenamine)ElectrophileDiastereomeric Ratio (dr)
PropionamideBenzyl bromide>99:1
PhenylacetamideMethyl iodide98:2
IsovaleramidePropyl iodide97:3
CyclohexanecarboxamideEthyl iodide>99:1

This table presents representative data on the diastereoselectivity of alkylation reactions using the pseudoephenamine chiral auxiliary for various substrates, illustrating its general effectiveness.

Application of Evans-Type Chiral Auxiliaries in Diastereoselective Michael Additions

Evans-type auxiliaries, typically oxazolidinones, are another cornerstone of asymmetric synthesis, renowned for their ability to direct stereoselective aldol reactions, alkylations, and Michael additions. wikipedia.orgchem-station.com In the context of synthesizing chiral amines, the diastereoselective Michael addition (or aza-Michael addition) is particularly relevant. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound to form a new carbon-carbon or carbon-nitrogen bond.

The strategy involves attaching the Evans auxiliary to an acyl donor, which then acts as the Michael donor. The chiral auxiliary creates a sterically defined environment around the resulting enolate, directing the approach of the Michael acceptor to create a new stereocenter with high diastereoselectivity. researchgate.net For synthesizing a precursor to this compound, one could envision a conjugate addition to a nitroalkene. For instance, a titanium tetrachloride (TiCl₄)-catalyzed Michael reaction between an N-acyl Evans oxazolidinone and a nitrostyrene (B7858105) derivative has been shown to proceed with high stereoselectivity. researchgate.net The resulting adduct can then be elaborated, involving reduction of the nitro group and cleavage of the auxiliary, to furnish the chiral amine.

Michael Donor (N-Acyl Evans Auxiliary)Michael AcceptorCatalystDiastereoselectivity
N-Propionyl-4-benzyl-2-oxazolidinoneβ-NitrostyreneTiCl₄>95% de
N-Butyryl-4-isopropyl-2-oxazolidinone2-Cyclohexen-1-oneEt₂AlCl94% de
N-Crotonyl-4-phenyl-2-oxazolidinoneDi-tert-butyl azodicarboxylateCu(OTf)₂98% de

This table summarizes the high diastereoselectivity achieved in Michael additions employing Evans-type chiral auxiliaries under various catalytic conditions.

Stereodirecting Group Strategies for Stereocontrol

The overarching principle behind the use of chiral auxiliaries like pseudoephenamine and Evans oxazolidinones is the application of a stereodirecting group. Such groups are temporarily installed in a molecule to control the three-dimensional outcome of a subsequent reaction. rsc.org The effectiveness of these groups relies on their ability to create a significant energy difference between the transition states leading to the different possible stereoisomers. This is typically achieved through steric hindrance, chelation control, or other non-covalent interactions that favor one reaction pathway over others. researchgate.net

In the synthesis of chiral amines, stereodirecting groups can be employed in various transformations beyond alkylation and Michael additions. For example, in the reduction of chiral imines or the addition of organometallic reagents to them, a chiral group attached to the nitrogen or the carbonyl carbon can effectively bias the facial selectivity of the attack. The strategic placement of such a group, even at a position remote from the reacting center, can have a profound influence on the stereochemical outcome, a concept known as remote stereocontrol. rsc.org The successful application of these strategies is pivotal in constructing complex molecules with multiple stereocenters in a predictable and controlled manner. researchgate.net

Resolution-Based Preparations

Resolution-based methods start with a racemic mixture—an equal mixture of both enantiomers—and employ a means to separate them. Kinetic resolution is a particularly powerful technique where one enantiomer reacts faster than the other, allowing for their separation.

Enzymatic Kinetic Resolution Techniques

Enzymes, as inherently chiral catalysts, are exceptionally well-suited for distinguishing between enantiomers. Lipases are among the most widely used enzymes for kinetic resolution due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. mdpi.comresearchgate.net

Lipase-catalyzed kinetic resolution is a highly effective method for separating enantiomers of alcohols and amines. mdpi.comresearchgate.net The process typically involves the enantioselective acylation of the racemic substrate. In the presence of a suitable acyl donor, the lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. scialert.net This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer, which can then be separated by standard techniques like chromatography. mdpi.com

For the preparation of this compound, this strategy can be applied either by resolving the racemic amine itself via N-acylation or by resolving its precursor, racemic 1-(2-furyl)butan-1-ol, via O-acylation. nih.gov The unreacted (R)-alcohol could then be isolated and converted to the desired (1R)-amine. Vinyl esters, such as vinyl acetate (B1210297), are often used as acyl donors because the reaction is effectively irreversible, which prevents the reverse reaction from diminishing the enantiomeric purity of the products. nih.gov

SubstrateLipaseAcyl DonorEnantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of Substrate
(±)-1-PhenylethylamineCandida antarctica Lipase BEthyl acetate>99% (R-amide)Not Reported
(±)-1-(2-Furyl)ethanolCandida antarctica Lipase B (Novozym 435)Vinyl acetate>99% (R-acetate)89% (S-alcohol)
(±)-trans-2-Phenylchroman-4-olPseudomonas fluorescens Lipase (AK)Vinyl acetate>99% (Acetate)99% (Alcohol)
(±)-1-(3-Bromofuran-2-yl)-2-chloroethanolLipase(Z)-Acrylate>98% (Ester)Not Reported

This table highlights the effectiveness of lipase-catalyzed kinetic resolution for various amines and related furyl alcohols, demonstrating the high enantiomeric excesses achievable. scialert.netnih.govnih.govmdpi.com

The success of an enzymatic kinetic resolution hinges on the careful optimization of several reaction parameters to maximize both the reaction rate and, crucially, the enantioselectivity (often expressed as the enantiomeric ratio, E). researchgate.net Key factors include the choice of enzyme, solvent, acyl donor, and temperature.

Enzyme Selection: Different lipases exhibit different selectivities for a given substrate. Screening various commercially available lipases, such as Candida antarctica Lipase B (CALB), Candida rugosa lipase (CRL), and Pseudomonas cepacia lipase (PCL), is a critical first step. scialert.netnih.gov CALB, often immobilized as Novozym 435, is frequently found to be highly effective for a wide range of substrates. nih.govnih.gov

Solvent: The nature of the organic solvent can dramatically influence enzyme activity and selectivity. acs.org Solvents like hexane, heptane, and tert-butyl methyl ether are commonly employed. In some cases, solvent-free systems can be advantageous, reducing waste and potentially increasing reaction efficiency. nih.gov

Acyl Donor: As mentioned, activated acyl donors like vinyl esters often give the best results. nih.gov The structure of the acyl donor can also be varied to fine-tune the selectivity.

Temperature: Temperature affects the rate of reaction and the stability of the enzyme. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. nih.gov An optimal temperature must be found that balances activity and stability, with studies often conducted between 30°C and 60°C. nih.govmdpi.com

Enzyme Loading and Substrate Concentration: The amount of enzyme and the concentration of the substrates are also optimized to achieve a reasonable reaction time and efficient conversion. nih.govnih.gov

For the resolution of 1-(2-furyl)ethanol, a close analog of the amine's precursor, a systematic study found that Novozym 435 in n-heptane at 60°C with vinyl acetate as the acyl donor provided a high conversion (47%) and excellent enantiomeric excess of the substrate (89%) within 2 hours. nih.gov Such optimization is essential for developing a practical and efficient process for producing this compound via enzymatic resolution.

Classical Diastereomeric Salt Resolution Methods

One of the most established and industrially viable methods for separating enantiomers from a racemic mixture is classical diastereomeric salt resolution. chemconnections.orgresearchgate.net This technique relies on the principle that enantiomers, while having nearly identical physical properties, react with a single enantiomer of a different chiral compound (a resolving agent) to form diastereomers. These resulting diastereomeric salts possess distinct physical properties, such as solubility, melting point, and crystal structure, which allows for their separation through conventional methods like fractional crystallization. chemconnections.org

The process for resolving racemic 1-(2-Furyl)butylamine involves the following steps:

Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as (R)-mandelic acid or (+)-tartaric acid, in a suitable solvent. researchgate.netnih.gov This reaction yields a mixture of two diastereomeric salts: [(1R)-1-(2-Furyl)butylammonium]-[(R)-acid salt] and [(1S)-1-(2-Furyl)butylammonium]-[(R)-acid salt].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. The efficiency of this separation is highly dependent on the choice of resolving agent and solvent. researchgate.net

Isolation and Liberation: The crystallized, less-soluble salt is isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiomerically pure this compound. The resolving agent can often be recovered and recycled. researchgate.net

Key factors for a successful resolution include a significant difference in solubility between the diastereomeric salts and the ability for the salts to form well-defined, stable crystals. researchgate.net

Precursor and Building Block Approaches

The construction of this compound often begins with readily available furan-containing precursors. These methods focus on the stereoselective introduction of the amine group onto a pre-formed furan (B31954) scaffold.

Synthesis from Furfural (B47365) Derivatives via Reductive Amination

The reaction proceeds via the following general pathway:

Ketone + Ammonia ⇌ Imine + Water

Imine + [Reducing Agent] → Amine

Numerous catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity. While much of the literature focuses on the reductive amination of furfural to furfurylamine (B118560), the principles are directly applicable. rsc.orgsandermanpub.net Various heterogeneous metal catalysts are effective, with the choice of metal influencing selectivity and reaction conditions. researchgate.net

CatalystAmine SourceTemperature (°C)H2 Pressure (MPa)Selectivity/YieldReference
Rh/Al2O3 Aqueous Ammonia802.0~92% Selectivity rsc.orgsandermanpub.net
Raney Ni Ammonia1302.096.3% Selectivity sandermanpub.net
Raney Co Ammonia1201.098.9% Yield researchgate.net
Ni/SiO2 Ammonia & H2N/AN/A98% Yield researchgate.net

This table presents data for the synthesis of furfurylamine from furfural, illustrating the effectiveness of various catalysts for the reductive amination of furan aldehydes/ketones.

This approach provides a direct and atom-economical route from furan-carbonyl compounds to the corresponding amines.

Conversion of Furyl-Containing Intermediates to the Target Amine

The synthesis of the target amine can be achieved through the chemical transformation of various furyl-containing intermediates. The key step is the formation of the C-N bond and the establishment of the correct stereochemistry.

A primary intermediate is the imine or oxime derived from 2-butyrylfuran (B1583826). For instance, reacting 2-butyrylfuran with hydroxylamine (B1172632) produces the corresponding furyl oxime intermediate. This oxime can then be reduced to the primary amine using various reducing agents, such as zinc powder in the presence of ammonium chloride. sctunisie.org

Another critical intermediate is the Schiff base (imine) formed between 2-butyrylfuran and ammonia. The relative stability and reactivity of this intermediate are crucial. The subsequent hydrogenation of the imine is what yields the final amine product. The selectivity of the process is often determined by the catalyst's ability to promote the hydrogenolysis of the Schiff base intermediate while minimizing side reactions like hydrogenation of the furan ring. researchgate.net

Multi-Component Reactions (MCRs) for Furan-Amine Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. researchgate.netnih.gov For the construction of furan-amine scaffolds, innovative MCRs have been developed.

One such example is the bio-inspired furan-thiol-amine (FuTine) reaction. researchgate.netresearchgate.netbohrium.com This reaction combines a furan electrophile, a thiol, and an amine in one pot under mild conditions to generate stable N-substituted pyrrole (B145914) heterocycles. nih.gov The proposed mechanism involves the oxidation of the furan ring to generate a reactive dialdehyde (B1249045) intermediate. This intermediate then undergoes a 1,4-addition with the thiol, followed by trapping with the amine and subsequent cyclization and aromatization to form the pyrrole product. researchgate.net

While this specific MCR does not directly yield this compound, it exemplifies the MCR strategy of using furan derivatives as building blocks for complex nitrogen-containing molecules in a highly convergent and efficient manner. researchgate.netbohrium.com The development of novel MCRs that directly construct chiral furan-amine scaffolds remains an active area of research.

One-Pot and Cascade Synthesis Innovations

To enhance efficiency, reduce waste, and simplify operational procedures, modern synthetic chemistry emphasizes one-pot and cascade reactions. These processes involve multiple bond-forming events occurring sequentially in a single reactor without the isolation of intermediates.

The reductive amination of furfural derivatives can be designed as a highly efficient one-pot process. sctunisie.org For example, the formation of the furfuryloxime intermediate and its subsequent reduction to furfurylamine can be carried out in a single pot by the sequential addition of reagents, avoiding complex workup and purification steps for the intermediate. sctunisie.org

More advanced cascade syntheses employ multiple catalysts, often from different classes (e.g., chemoenzymatic cascades), to perform sequential transformations. Biocatalytic cascades involving enzymes such as carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IRED) have been developed for the synthesis of chiral amines. manchester.ac.uk A hypothetical cascade for the target amine could involve the enzymatic reduction of a furyl-containing carboxylic acid to an aldehyde, followed by amination via a transaminase to produce the final enantiomerically pure product. Chemoenzymatic one-pot processes have been successfully developed to convert biomass directly into furfurylamine, demonstrating the power of combining chemical and biological catalysts in a tandem system. researchgate.netresearchgate.net These integrated strategies represent the forefront of efficient and sustainable chemical synthesis. bohrium.com

Mechanistic Understanding of Stereocontrol in 1r 1 2 Furyl Butylamine Derivatization and Reactions

Elucidation of Stereochemical Induction Pathways

Asymmetric induction refers to the preferential formation of one diastereomer over another in a reaction, guided by a chiral feature already present in the substrate. wikipedia.org In derivatives of (1R)-1-(2-Furyl)butylamine, the stereocenter at the first carbon (C1) of the butyl chain dictates the facial selectivity of reactions at adjacent prochiral centers.

A primary mechanism for predicting this selectivity is the Felkin-Anh model, which is applied to nucleophilic additions to carbonyl or imine groups alpha to a chiral center. chemistnotes.comopenochem.org The model predicts the stereochemistry by analyzing the steric hindrance in the transition state. The three substituents on the chiral carbon are categorized by size: Large (L), Medium (M), and Small (S). For this compound, these are:

Large (L): The 2-furyl group

Medium (M): The propyl group (completing the butyl chain)

Small (S): The hydrogen atom

According to the Felkin-Anh model, the largest group (2-furyl) orients itself perpendicular to the plane of the adjacent pi-system (e.g., an imine formed from the amine) to minimize steric strain. uwindsor.ca The incoming nucleophile then attacks the pi-system from the least hindered trajectory, which is along the Bürgi-Dunitz angle (approximately 107°), passing over the smallest substituent (the hydrogen atom). openochem.orguvic.ca This pathway avoids steric clashes with both the large furyl group and the medium-sized propyl group, leading to a predictable major diastereomer. chemistnotes.com

Influence of Chiral Ligand Design on Enantioselectivity

While internal asymmetric induction is powerful, external chiral catalysts can be employed to achieve higher levels of stereocontrol or to induce chirality in reactions where the substrate is achiral. The design of the chiral ligand that coordinates with a metal catalyst is paramount, as it creates a specific three-dimensional environment around the active site. nih.gov

Phosphines are among the most important classes of ligands in transition-metal-catalyzed reactions due to their ability to coordinate strongly with metals and influence the catalytic process. uni-muenchen.de Chiral phosphine (B1218219) ligands, particularly those containing heteroaromatic rings like furan (B31954), offer unique steric and electronic properties. The 2-furyl group, being less sterically demanding than a phenyl group but possessing distinct electronic characteristics, can be incorporated into ligand design.

The electronic properties of furyl-phosphines are influenced by the oxygen atom in the furan ring, which affects the electron density on the phosphorus atom. This, in turn, modulates the ligand's sigma-donating and pi-accepting capabilities when bound to a transition metal. These electronic modifications can fine-tune the reactivity and selectivity of the metal catalyst.

Table 1: Comparative Properties of Selected Phosphine Ligands

LigandStructureKey FeatureApplication in Catalysis
Tri(2-furyl)phosphine (TFP)P(C₄H₃O)₃Electron-poor relative to triphenylphosphine, promoting reductive elimination.Used in Palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings.
Diphenyl(2-furyl)phosphineP(C₆H₅)₂(C₄H₃O)Asymmetric electronic profile; combines properties of aryl and heteroaryl phosphines.Component for building more complex chiral bidentate ligands.
BINAPC₄₀H₃₂P₂Axially chiral, C₂-symmetric bidentate ligand. Creates a well-defined chiral pocket.Widely used in asymmetric hydrogenation, allylic alkylation, and other enantioselective transformations. nih.gov

The enantioselectivity of a catalytic system arises from the chiral environment it creates around the reacting substrate. researchgate.net This environment is defined by the three-dimensional arrangement of the chiral ligand around the metal center. Key structural features that contribute to an effective chiral environment include:

C₂ Symmetry: Many successful chiral ligands, such as BINAP, possess C₂ symmetry. This reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome and often leading to higher enantioselectivity.

Rigid Backbone: A rigid ligand structure restricts conformational flexibility. This creates a well-defined and predictable chiral pocket, forcing the substrate to bind in a specific orientation.

Steric Bulk: Strategically placed bulky groups on the ligand can effectively block one face of the substrate from the catalyst's active site, allowing the reaction to proceed on the other face.

Attractive Interactions: Non-covalent interactions, such as hydrogen bonding or π-π stacking between the ligand and the substrate, can help to lock the substrate into a single reactive conformation in the transition state.

In the context of reactions involving this compound, a chiral catalyst would need to differentiate between the prochiral faces of a reacting partner molecule. The catalyst's chiral pocket would preferentially accommodate one specific orientation of the reactants, leading to the formation of one enantiomer of the product in excess.

Diastereoselective Interactions in Chiral Auxiliary Systems

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The this compound moiety can function as such an auxiliary, for instance, after being converted into an amide.

High diastereoselectivity in chiral auxiliary-based methods often relies on the ability of the substrate-auxiliary conjugate to form a rigid, chelated intermediate with a Lewis acid or metal cation. nih.gov For an N-acyl derivative of this compound, chelation can occur between a metal center, the amide carbonyl oxygen, and potentially the oxygen atom of the furan ring.

This chelation locks the conformation of the molecule, severely restricting rotation around single bonds. The formation of a rigid, often cyclic, transition state magnifies the steric influence of the auxiliary's chiral center. nih.gov By fixing the spatial arrangement of the bulky furyl and butyl groups relative to the reactive center (e.g., an enolate formed from the acyl group), one diastereoface of the reactive center becomes effectively shielded.

Once a rigid conformation is established via chelation, the outcome of the reaction is determined by steric and electronic effects that differentiate the two faces of the prochiral center.

Steric Hindrance: This is the most dominant effect. The bulky 2-furyl and butyl groups attached to the stereocenter of the auxiliary act as steric shields. An incoming electrophile, for example, will preferentially approach the reactive center (like an enolate) from the face opposite to these bulky groups to avoid van der Waals repulsion. This directs the formation of a new stereocenter with a specific configuration relative to the auxiliary's stereocenter.

Electronic Effects: The electron-rich furan ring can influence the reaction through electronic interactions. While often secondary to steric effects, factors like dipole-dipole interactions or coordination with Lewis acids can further stabilize or destabilize certain transition state geometries. For instance, the orientation of the electron-withdrawing amide carbonyl relative to the furan ring can create a specific electronic environment that influences the trajectory of an approaching reagent. nih.gov

The predictable control exerted by these effects makes chiral auxiliaries a reliable strategy in asymmetric synthesis. williams.edu The diastereomeric products of such reactions can often be separated by standard techniques like chromatography, and subsequent cleavage of the auxiliary releases the desired enantiomerically pure compound. williams.edu

Table 2: Summary of Factors Governing Diastereofacial Selectivity in Auxiliary Systems

FactorMechanismEffect on Selectivity
Steric Bulk (Furyl/Butyl Groups) Blocks one face of the reactive center (e.g., enolate) from the approach of an incoming reagent.High. This is the primary determinant of which diastereomer is formed as the major product.
Chelation Control Forms a rigid cyclic transition state with a Lewis acid, locking the conformation and maximizing the steric influence of the auxiliary. nih.govHigh. Greatly enhances the diastereoselectivity by preventing conformational ambiguity.
Electronic Nature of Furyl Group The electron-rich π-system and oxygen lone pairs can participate in secondary electronic interactions (e.g., with Lewis acids or reagents).Moderate. Typically serves to fine-tune the selectivity dictated by steric factors.
A-strain (Allylic 1,3-strain) Minimizes steric interactions between substituents on the auxiliary and the reactive enolate, favoring a specific enolate geometry.Moderate to High. Influences the preferred conformation in the transition state, reinforcing steric control.

Advanced Applications of 1r 1 2 Furyl Butylamine in Asymmetric Catalysis and Synthesis

As a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the formation of a new stereocenter. wikipedia.org The auxiliary guides the approach of a reagent to one of the two diastereotopic faces of the molecule, leading to the preferential formation of one diastereomer. (1R)-1-(2-Furyl)butylamine serves this purpose effectively after being converted into a derivative, typically an amide, which can then influence a variety of carbon-carbon bond-forming reactions.

When this compound is acylated to form an N-acyl derivative, the alpha-proton to the carbonyl group becomes acidic and can be removed by a base to form a chiral enolate. The stereochemistry of subsequent reactions is then dictated by the auxiliary, which sterically shields one face of the enolate. This strategy is highly effective in key carbon-carbon bond-forming reactions.

Aldol (B89426) Reactions: Chiral N-acyloxazolidinones are widely used auxiliaries that demonstrate the principle of enolate-based stereocontrol. wikipedia.orgresearchgate.net Similarly, an N-acyl derivative of this compound can form a chelated (Z)-enolate upon reaction with a Lewis acid like dibutylboron triflate. wikipedia.org The rigid, chelated transition state, combined with the steric bulk of the furyl and butyl groups, forces the incoming aldehyde to approach from the less hindered face, resulting in the formation of one specific diastereomer of the β-hydroxy amide product with high selectivity. scispace.comwiley-vch.de

Mannich Reactions: In the asymmetric Mannich reaction, the chiral enolate derived from the auxiliary-substrate conjugate reacts with an imine. The auxiliary directs the nucleophilic attack on the imine, establishing a new stereocenter with a defined configuration. This method provides access to chiral β-amino acids and their derivatives. rsc.orgnih.gov The predictable stereochemical outcome is a direct result of the conformational rigidity imposed by the auxiliary. mdpi.com

Michael Additions: For Michael additions, the chiral enolate adds to an α,β-unsaturated carbonyl compound. The stereoselectivity of the conjugate addition is controlled by the chiral auxiliary, which dictates the facial selectivity of the attack on the electrophilic double bond. nih.govmdpi.com This approach is a powerful tool for the asymmetric synthesis of 1,5-dicarbonyl compounds and related structures. rsc.org

The effectiveness of such chiral auxiliaries is demonstrated by the high diastereoselectivities achieved in these transformations.

Table 1: Representative Stereoselective Reactions Using Chiral Amine Auxiliaries
Reaction TypeElectrophileTypical Diastereomeric Ratio (d.r.)Yield
Aldol AdditionAldehydes (e.g., Isobutyraldehyde)>99:1Good to Excellent
Mannich ReactionImines (e.g., N-aryl imines)>20:1Good to High
Michael Additionα,β-Unsaturated Estersup to 95:5Good to Excellent

The construction of all-carbon quaternary stereocenters—carbon atoms bonded to four distinct carbon substituents—is a significant synthetic challenge due to severe steric hindrance. nih.govacs.org Chiral auxiliaries provide a powerful solution to this problem. The strategy involves the sequential alkylation of an amide derived from a chiral amine like this compound.

The process begins with the preparation of an α-substituted N-acyl derivative. Deprotonation of this compound generates a chiral, trisubstituted enolate. The auxiliary's steric profile directs the approach of a second, different electrophile (e.g., an alkyl halide) to the face opposite the bulky substituent, thereby forming the quaternary center with a high degree of stereocontrol. nih.gov While extremely challenging, this method has been successfully applied using various auxiliary systems, demonstrating that careful selection of the auxiliary and reaction conditions can overcome the steric barriers to create these complex stereocenters. rsc.orgguiryresearchgroup.com The furan (B31954) ring in this compound can play a crucial role in orienting the substrate and enhancing the facial bias required for such demanding transformations.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

Beyond its role as a stoichiometric auxiliary, this compound is a valuable building block for the synthesis of chiral ligands. These ligands are used in catalytic amounts with transition metals to create highly efficient asymmetric catalysts for a wide range of chemical transformations.

The primary amine functionality of this compound serves as a versatile chemical handle for constructing more complex ligand architectures. A common strategy involves converting the amine into ligands containing both a soft phosphorus donor and a hard nitrogen donor, known as P,N-ligands.

The synthesis of such a ligand can be achieved through a straightforward amidation reaction. For instance, the amine can be reacted with a molecule containing both a phosphine (B1218219) group and a carboxylic acid (or its activated derivative), such as 2-(diphenylphosphino)benzoic acid. This reaction forms an amide bond and yields a chiral P,N-ligand where the stereocenter of the original amine is locked into the ligand backbone. The resulting ligand possesses a chelating scaffold capable of coordinating to a metal center, creating a well-defined, chiral catalytic environment. nih.gov The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atom or the furan ring, allowing for the optimization of catalyst performance for specific reactions.

Ligands derived from this compound are particularly effective in asymmetric hydrogenation reactions, where they are used to create chiral metal complexes that can selectively reduce prochiral double bonds.

Asymmetric hydrogenation is one of the most powerful methods for producing chiral compounds. dicp.ac.cn Chiral catalysts, typically based on rhodium, ruthenium, iridium, or palladium, coordinate to the substrate (e.g., an imine or enamide) and deliver hydrogen gas with high facial selectivity. nih.govnih.gov The enantiomeric excess (e.e.) of the product is determined by the chiral ligand bound to the metal. rsc.orgliv.ac.uk

A P,N-ligand derived from this compound, when complexed with an iridium or rhodium precursor, can form a highly active and enantioselective catalyst for the hydrogenation of C=N bonds. In a typical catalytic cycle, the imine substrate coordinates to the chiral metal complex. The ligand's stereochemistry creates a chiral pocket that forces the substrate to bind in a specific orientation. Hydrogen then adds across the double bond from the less sterically hindered face, yielding one enantiomer of the amine product in high excess. mdpi.com This methodology is crucial for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. nih.gov

Table 2: Application of Chiral Amine-Derived Ligands in Asymmetric Hydrogenation
Substrate TypeMetal CatalystTypical Pressure (H₂)Typical Enantiomeric Excess (e.e.)Yield
N-Aryl IminesIridium (Ir)10-50 bar85-99%High to Quantitative
EnamidesRhodium (Rh)1-20 bar>95%High to Quantitative
Heteroaromatic KetonesRuthenium (Ru)20-80 barup to 99.9%Excellent

Application in Transition Metal-Catalyzed Asymmetric Reactions

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The structure of this compound, featuring a chiral amine and a furan moiety, suggests its potential as a chiral ligand in transition metal-catalyzed cross-coupling reactions. In theory, the nitrogen and the oxygen of the furan ring could act as a bidentate ligand, coordinating to a metal center such as palladium. This coordination could create a chiral environment around the metal, influencing the stereochemical outcome of reactions like Suzuki, Heck, and Stille couplings.

These reactions are fundamental in carbon-carbon bond formation. For instance, in a Suzuki coupling, a chiral ligand can influence the enantioselectivity of the coupling between an organoboron compound and an organic halide. Similarly, in Heck and Stille reactions, such a ligand could control the stereochemistry of the resulting products.

While the potential exists, specific examples and detailed studies demonstrating the efficacy of this compound as a ligand in these reactions, including reaction conditions, yields, and enantiomeric excesses, are not readily found in the current body of scientific literature. Further research is required to explore and validate this application.

Hydroamination and Related Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. Chiral amines are often employed as catalysts or ligands in asymmetric hydroamination reactions to produce enantioenriched amine products. Given its chiral nature, this compound could theoretically be utilized in such processes.

Its role could be envisioned in several ways:

As a chiral ligand for a metal catalyst (e.g., based on rare-earth metals, titanium, or zirconium), creating a chiral catalytic species that directs the stereoselective addition of an amine to an alkene or alkyne.

As a chiral Brønsted acid catalyst, activating the unsaturated substrate towards nucleophilic attack by an amine.

Despite these possibilities, specific reports detailing the use of this compound in hydroamination or related processes, including data on catalyst performance and stereoselectivity, are not currently available in published research.

As a Chiral Building Block for Complex Molecules

The inherent chirality and functional groups of this compound make it a potentially valuable chiral building block for the synthesis of more complex molecules, including heterocyclic scaffolds and pharmaceutical intermediates.

The furan ring and the primary amine in this compound are versatile functional groups for the construction of various heterocyclic systems. The furan moiety can participate in Diels-Alder reactions or be transformed into other heterocycles, while the amine group can be a key component in the formation of nitrogen-containing rings.

For example, it could be envisaged as a precursor for the synthesis of:

Chiral pyrrolidines or piperidines: Through reactions involving the amine and subsequent manipulation of the furan ring.

Fused heterocyclic systems: Where the furan ring and the butylamine (B146782) side chain are both involved in cyclization reactions.

However, specific synthetic routes and the characterization of resulting chiral heterocyclic scaffolds originating from this compound are not described in the available literature.

Chiral amines are crucial components in many pharmaceutical compounds. The stereochemistry at the carbon bearing the amine group is often critical for biological activity. This compound possesses a defined stereocenter, making it an attractive starting material for the synthesis of pharmaceutical intermediates.

Its integration could lead to the development of novel analogues of existing drugs or entirely new classes of therapeutic agents. The furan ring also offers a site for further chemical modification to fine-tune the properties of the target molecule. While this is a promising area of application, there are no specific, publicly documented instances of this compound being used in the synthesis of known pharmaceutical intermediates or advanced synthetic targets.

The furan nucleus is present in a wide range of natural products and synthetic compounds with diverse biological activities. The combination of a furan ring and a chiral amine in this compound provides a scaffold that could be elaborated into novel bioactive molecules.

Potential synthetic strategies could involve:

Modification of the furan ring to introduce additional functional groups.

Derivatization of the amine to form amides, sulfonamides, or other functionalities.

Using the amine as a handle for attachment to other molecular fragments.

While the structural motifs present in this compound are relevant to medicinal chemistry, concrete examples of its application in the synthesis of specific bioactive molecular frameworks with reported biological data are not found in the current scientific literature.

Analytical Methodologies for Enantiomeric Excess and Stereochemical Purity Determination

Chromatographic Techniques for Enantiomer Separation

Chromatographic methods are powerful tools for resolving enantiomers by exploiting their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP). nih.govresearchgate.net Both gas and liquid chromatography are widely utilized for the enantioselective analysis of chiral amines. nih.gov

Chiral Gas Chromatography (GC) for Enantiomeric Analysis

Chiral Gas Chromatography (GC) is a highly sensitive method for the separation of volatile and thermally stable enantiomers. The separation is typically achieved on a capillary column coated with a chiral stationary phase. nih.gov Cyclodextrin derivatives are among the most common and effective CSPs for GC, creating a chiral environment that allows for differential interaction with the enantiomers of an analyte. gcms.cz

For primary amines like (1R)-1-(2-Furyl)butylamine, direct analysis can sometimes be challenging due to interactions with the column material. Therefore, derivatization is often employed to improve chromatographic properties and enhance enantioselectivity. This indirect approach involves reacting the amine enantiomers with an achiral derivatizing agent to form less polar and more volatile derivatives. For instance, the amine group can be acylated using reagents like trifluoroacetic anhydride.

Alternatively, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers. nih.gov These diastereomers possess different physical properties and can be separated on a standard achiral GC column. nih.gov However, the direct method using a chiral column is often preferred for its simplicity and accuracy. chromsoc.jp

Table 1: Common Chiral Stationary Phases for Gas Chromatography

Stationary Phase TypeChiral Selector ExampleTypical Applications
Cyclodextrin DerivativesPermethylated β-cyclodextrinBroad range of chiral compounds including amines, alcohols, ketones
Amino Acid DerivativesL-valine-tert-butylamide polysiloxane (e.g., Chirasil-Val)Amino acids, amines, hydroxyl acids
Metal ComplexesChiral metal complexes (e.g., Cu(II))Amino alcohols, α-hydroxy acids

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely used technique for the separation of enantiomers due to the vast array of commercially available chiral stationary phases (CSPs). heraldopenaccess.usphenomenex.comunife.it The direct separation of enantiomers on a CSP is the most common approach in chiral HPLC. chromatographyonline.com This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. sigmaaldrich.com These phases, often coated or bonded to a silica (B1680970) support, offer broad enantiorecognition capabilities for a wide range of chiral compounds, including amines. sigmaaldrich.commdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. mdpi.com

Method development in chiral HPLC involves screening different CSPs and mobile phase compositions to achieve optimal resolution. phenomenex.comchromatographyonline.com Mobile phases can range from normal-phase (e.g., hexane/alcohol mixtures) to reversed-phase (e.g., aqueous buffers with acetonitrile (B52724) or methanol) and polar organic modes. sigmaaldrich.com For basic compounds like amines, small amounts of additives such as diethylamine (B46881) or trifluoroacetic acid are often added to the mobile phase to improve peak shape and resolution. chromatographyonline.com

Development of Chiral Stationary Phases for this compound Analysis

The continuous development of new chiral stationary phases aims to improve enantioselectivity, broaden the scope of applications, and enhance chromatographic efficiency. mdpi.com Research in this area focuses on designing novel chiral selectors and optimizing their immobilization onto support materials like silica gel. mdpi.comuta.edu

The rationale for developing new CSPs includes:

Enhanced Selectivity: Creating selectors with stronger and more specific interactions (e.g., π-π interactions, hydrogen bonding) for target analytes like primary amines. sigmaaldrich.commdpi.com

Broader Versatility: Designing CSPs that are effective under multiple mobile phase conditions (normal-phase, reversed-phase, etc.), making them more versatile. chromatographyonline.com

Improved Robustness: Developing chemically bonded phases that are more stable than coated phases, allowing for a wider range of solvents and longer column lifetimes.

Examples of CSP development strategies include modifying natural polymers like cyclodextrins and celluloses with various functional groups (e.g., carbamates, esters) to alter their chiral recognition abilities. mdpi.com For instance, the introduction of aromatic groups can enhance π-π interactions, which are crucial for the separation of analytes containing phenyl or other aromatic rings. mdpi.com Macrocyclic glycopeptides are another class of CSPs that have proven effective for a broad range of compounds due to their complex structures offering multiple interaction sites. sigmaaldrich.com The process typically involves synthesizing a chiral selector and then covalently bonding it to a silica support, followed by packing the material into an HPLC column. uta.edu

Spectroscopic Approaches to Stereochemical Characterization

Spectroscopic methods provide valuable information about the three-dimensional structure of molecules and can be used to determine both the absolute configuration and the enantiomeric excess of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can be adapted for chiral analysis. mdpi.com Since enantiomers are indistinguishable in a standard achiral NMR experiment (producing identical spectra), a chiral environment must be introduced. nih.gov This is commonly achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov

The use of CDAs is a robust method where the enantiomeric mixture of (1R)- and (S)-1-(2-Furyl)butylamine is reacted with a single enantiomer of a chiral reagent. mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and, crucially, produce distinct signals in the NMR spectrum. semanticscholar.org

The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. The chemical shift difference (Δδ) between corresponding protons in the two diastereomers is a measure of the CDA's effectiveness. A larger Δδ value allows for more accurate integration and quantification. semanticscholar.org

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for NMR Analysis

Chiral Derivatizing Agent (CDA)Analyte Functional GroupPrinciple of Operation
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid)Alcohols, AminesForms diastereomeric esters or amides with distinct 1H and 19F NMR signals.
1-Naphthylethyl isocyanateAlcohols, AminesForms diastereomeric carbamates.
(S)-4-(3-Aminopyrrolidin-1-yl)coumarinCarboxylic AcidsForms diastereomeric amides with well-resolved signals for the coumarin (B35378) proton. semanticscholar.org
Chiral Phosphorus ReagentsAlcohols, AminesForms diastereomers with signals observable by 31P NMR, offering a wide chemical shift range.

Circular Dichroism (CD) Spectroscopy for Configuration Assignment and ee Determination

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. nih.gov Chiral molecules absorb left- and right-hand circularly polarized light differently, resulting in a CD spectrum. Since enantiomers are non-superimposable mirror images, they produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This property makes CD spectroscopy an excellent tool for differentiating enantiomers and assigning absolute configuration. nih.gov

For molecules like this compound, which may not have a suitable chromophore for direct CD analysis in an accessible wavelength range, derivatization or complexation is often necessary. nih.gov A common strategy for primary amines involves the in situ formation of a chiral complex. This can be achieved by mixing the amine with an aldehyde and a metal ion (e.g., Fe(II)) to form a CD-active diastereomeric metal complex. nih.gov The resulting CD signal, often in the visible region, can be used for analysis. nih.gov

The magnitude of the CD signal (the Cotton effect) is proportional to the concentration of the enantiomer. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined with high accuracy. nih.gov Furthermore, the sign of the Cotton effect can often be correlated to the absolute configuration of the chiral center, making CD a valuable tool for stereochemical assignment. nih.govbath.ac.uk

High-Throughput Screening Methods for Asymmetric Reactions

Fluorescence-Based Assays for Enantiomeric Excess

Fluorescence-based assays have emerged as a robust and sensitive method for the high-throughput determination of enantiomeric excess in chiral amines, amino alcohols, and related compounds. nih.govnih.gov A common strategy involves the dynamic covalent self-assembly of the chiral amine analyte with other components to form fluorescent diastereomeric complexes. nih.govbath.ac.ukbath.ac.uk

A well-established system utilizes the self-assembly of a chiral amine, a chiral diol ligand (often a binaphthol derivative like BINOL or VANOL), and 2-formylphenylboronic acid. nih.govbath.ac.uk This assembly produces two diastereomeric iminoboronates. nih.govresearchgate.net Because these diastereomers possess different structures and stabilities, they exhibit distinct fluorescence properties, such as differing intensity or polarization. nih.govbath.ac.ukresearchgate.net The differential fluorescence signal can be directly correlated to the enantiomeric composition of the amine analyte, allowing for the accurate determination of ee with errors often less than 1-2%. nih.govnih.govbath.ac.uk

This approach is highly amenable to HTS formats, as it involves dispensing the components into 384-well plates and recording the fluorescence with an automated plate reader. nih.gov The entire procedure can be completed in a few hours, requiring only nanogram quantities of the substrate per well. nih.gov A key advantage of this method is its tolerance to common impurities, unreacted reagents, or catalysts found in crude reaction mixtures, eliminating the need for extensive work-up procedures. nih.govbath.ac.uk

Table 1: Components of a Representative Fluorescence-Based Assay for Amine ee Determination

Component Function Example(s)
Analyte The chiral compound of unknown enantiomeric purity Chiral primary amines, amino alcohols, amino acid esters
Chiral Ligand Enantiopure molecule that imparts chirality to the complex BINOL, VANOL, VAPOL, Tryptophanol
Linker/Scaffold Connects the analyte and chiral ligand into a complex 2-Formylphenylboronic acid

| Resulting Complex | Diastereomeric species with distinct fluorescence | Iminoboronate esters |

Rapid Determination of Diastereomeric and Enantiomeric Ratios

Beyond single stereocenters, the characterization of reactions that generate multiple stereocenters requires methods capable of rapidly determining both diastereomeric excess (de) and enantiomeric excess (ee). nih.govutexas.edu Optical techniques, particularly circular dichroism (CD) spectroscopy, have proven effective for this purpose. nih.govnih.govrsc.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the direct CD measurement of crude samples can be challenging due to overlapping signals, the use of chiral hosts or metal complexes that bind to the analyte can induce new CD signals in a region of the spectrum where the analytes themselves are silent (typically above 320 nm). nih.gov For instance, chiral metal complexes can exhibit metal-to-ligand charge transfer (MLCT) bands that are sensitive to the binding of a chiral analyte. nih.govnih.gov The two enantiomers of an analyte will interact differently with the chiral host, leading to distinct and often opposite CD spectra. nih.gov

By recording CD spectra for various ratios of all possible stereoisomers, multivariate regression models can be trained to predict the complete stereoisomeric composition of an unknown sample from its spectrum. nih.govrsc.org This approach allows for the simultaneous and accurate determination of both ee and de without the need for chromatographic separation. nih.gov Such methods can be integrated into HTS workflows, enabling the complete analysis of approximately 100 reactions in under 30 minutes. utexas.edu

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a powerful and widely used strategy to facilitate the analytical resolution of enantiomers. This indirect method involves reacting a mixture of enantiomers with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). brussels-scientific.com This reaction converts the pair of enantiomers into a pair of diastereomers. brussels-scientific.com Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers have distinct properties and can therefore be separated and quantified using standard achiral analytical techniques like NMR spectroscopy or chromatography. brussels-scientific.com

Formation of Diastereomeric Derivatives for Improved Separation

The formation of diastereomeric derivatives is a versatile technique applicable to various analytical platforms for determining the enantiomeric purity of chiral amines. researchgate.netacs.orgresearchgate.net

For NMR Spectroscopy: A common approach involves reacting the chiral amine with a CDA to produce diastereomers whose signals are resolved in the NMR spectrum. brussels-scientific.com A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). brussels-scientific.com More recently, multicomponent systems have been developed. For example, the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure diol like 1,1'-bi-2-naphthol (B31242) (BINOL) forms stable diastereomeric iminoboronate esters. researchgate.netacs.org The signals of specific protons, such as the imino proton, are typically baseline-resolved for the two diastereomers in the ¹H NMR spectrum, allowing for direct integration to determine the enantiomeric ratio. researchgate.net

For Chromatographic Separation: Derivatization is frequently employed to enable the separation of enantiomers on achiral stationary phases in HPLC or GC. researchgate.netacs.orgnih.gov The chiral amine is reacted with a CDA to form diastereomers that exhibit different retention times. A variety of CDAs are available for primary amines, many of which contain a chromophore to facilitate UV or fluorescence detection, thereby enhancing sensitivity. acs.orgnih.gov Examples of such reagents include:

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC): Reacts with amines to form stable diastereomeric carbamates that can be readily separated by reversed-phase HPLC. acs.org

o-Phthalaldehyde (OPA) with a chiral thiol: This combination reacts with primary amines to form fluorescent diastereomeric isoindoles, which are suitable for sensitive analysis. researchgate.net

Isothiocyanate-based reagents: These compounds react with amines to form thioureas, and their diastereomeric derivatives have been successfully separated chromatographically. nanobioletters.comdntb.gov.ua

The choice of derivatizing agent depends on the structure of the analyte, the desired analytical technique, and the required sensitivity. researchgate.net

Table 2: Selected Chiral Derivatizing Agents (CDAs) for Primary Amines

Chiral Derivatizing Agent (CDA) Resulting Derivative Analytical Method
Mosher's acid (MTPA) Amide NMR Spectroscopy
2-Formylphenylboronic acid / (S)-BINOL Iminoboronate ester NMR Spectroscopy
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) Carbamate HPLC
o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine Isoindole HPLC (Fluorescence)

Emerging Research Frontiers and Perspectives in 1r 1 2 Furyl Butylamine Chemistry

Development of Novel Stereoselective Catalytic Systems

The precise control of stereochemistry is paramount in the synthesis of (1R)-1-(2-Furyl)butylamine. Modern research is moving beyond classical resolution methods towards more efficient catalytic stereoselective strategies. These efforts are concentrated on both biocatalytic and chemocatalytic systems that can generate the desired enantiomer with high selectivity and yield.

Biocatalytic Approaches: Transaminases (TAms) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. rsc.org These enzymes can catalyze the amination of a corresponding ketone, 1-(2-furyl)butan-1-one, to produce the desired amine with excellent enantioselectivity. rsc.org The mild reaction conditions associated with enzymatic catalysis, typically in aqueous media at or near room temperature, prevent the degradation of the sensitive furan (B31954) ring, which can be problematic under harsher chemical conditions. rsc.org Research in this area focuses on enzyme screening and protein engineering to discover or create transaminases with high substrate specificity and stability for furan-containing compounds. researchgate.net

Chemo-catalytic Approaches: Parallel to biocatalysis, significant advancements are being made in stereoselective chemical catalysis. Organocatalysis, for instance, offers a metal-free alternative for stereoselective synthesis. nih.gov Catalysts like phosphoric acids and bis-thioureas have been explored for similar transformations. Another promising route is the asymmetric reduction of N-substituted ketimines derived from 1-(2-furyl)butan-1-one. The use of chiral N-tert-butanesulfinyl imines, followed by removal of the chiral auxiliary, is a valuable method for synthesizing chiral primary amines. mdpi.com Furthermore, transition metal catalysis, such as copper-promoted oxyamination, provides a pathway for the stereoselective synthesis of complex aminoalcohols and could be adapted for related transformations. nih.gov

Table 1: Comparison of Stereoselective Catalytic Systems for Chiral Amine Synthesis

Catalytic System Catalyst Type Key Advantages Potential Challenges
Biocatalysis Transaminases (TAms) High enantioselectivity, mild reaction conditions, environmentally benign. rsc.org Substrate scope limitations, enzyme stability, need for specific amine donors. researchgate.net
Organocatalysis Chiral Phosphoric Acids, Thioureas Metal-free, mild conditions, high stereoselectivity. nih.gov Catalyst loading, scalability, substrate specificity.
Chiral Auxiliary N-tert-butanesulfinyl imines Reliable and well-established, high diastereoselectivity. mdpi.com Stoichiometric use of auxiliary, requires additional synthesis/removal steps.
Transition Metal Copper, Rhenium, etc. High efficiency, broad substrate scope for related reactions. nih.govnih.gov Potential metal contamination, harsh reaction conditions, ligand synthesis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, aiming to reduce waste, energy consumption, and the use of hazardous substances. researchgate.net The synthesis of this compound is an area ripe for the application of these principles.

Sustainable Solvents: A major focus of green chemistry is the replacement of volatile, toxic organic solvents. mdpi.com Deep Eutectic Solvents (DESs) are emerging as promising alternatives. semanticscholar.org These solvents are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glycerol), which are often biodegradable, non-volatile, and can sometimes act as both solvent and catalyst. mdpi.com Their adjustable polarity and high thermal stability make them suitable for a variety of reactions, including amine synthesis. semanticscholar.org Another innovative approach is the use of supercritical carbon dioxide (sc-CO₂), which is non-toxic, non-flammable, and easily removable. chemistryviews.org It can serve as both a solvent and a promoter in condensation reactions, such as imine formation, a key step in many amine syntheses. chemistryviews.org

Catalyst Recyclability and Atom Economy: Green approaches also emphasize the use of recyclable catalysts. For example, molybdenum-based catalysts used for allylic amination have been shown to be recoverable through simple centrifugation, making the process more economical and sustainable. acs.org Biocatalytic methods, such as the use of whole-cell catalysts, also align with green principles, as they operate in water and can often be recycled. researchgate.net Improving atom economy by designing synthetic routes that incorporate most of the atoms from the reactants into the final product, such as multicomponent reactions, is another key strategy.

Table 2: Green Chemistry Strategies in Amine Synthesis

Strategy Example Environmental Benefit Reference
Alternative Solvents Deep Eutectic Solvents (DESs) Reduces use of volatile organic compounds (VOCs); often biodegradable and recyclable. semanticscholar.org mdpi.comsemanticscholar.org
Supercritical CO₂ Non-toxic, non-flammable, easily removed and recycled; can act as an autocatalyst. chemistryviews.org chemistryviews.org
Ethanol / Water Bio-based, low toxicity, readily available. acs.org acs.orgscispace.com
Catalysis Biocatalysis (e.g., Lipases, TAms) Mild conditions (low energy), aqueous media, high selectivity reduces byproducts. rsc.org rsc.orgresearchgate.netrsc.org
Recyclable Molybdenum Catalysts Reduces catalyst waste and cost, enabling sustainable industrial processes. acs.org acs.org

Computational Studies and Mechanistic Modeling for Predictive Synthesis

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting outcomes, thereby accelerating the development of efficient synthetic routes. For furan-containing molecules like this compound, theoretical studies are crucial for navigating the complexities of their reactivity.

Density Functional Theory (DFT): DFT calculations are widely used to probe reaction pathways, calculate transition state energies, and determine thermodynamic parameters. nih.govresearchgate.net Such studies can elucidate the step-by-step mechanism of furan ring formation or its subsequent reactions, helping to identify rate-limiting steps and optimize reaction conditions for higher yields. nih.govresearchgate.net For the synthesis of this compound, DFT could be used to model the interaction between a substrate and a chiral catalyst, explaining the origin of stereoselectivity and guiding the design of more effective catalysts.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. digitaloceanspaces.com For furan derivatives, QSPR has been used to predict properties like corrosion inhibition. digitaloceanspaces.com This approach could be extended to predict the reactivity or catalytic suitability of precursors to this compound, streamlining the experimental screening process. By calculating molecular descriptors, researchers can pre-screen potential catalysts or reaction conditions, focusing laboratory efforts on the most promising candidates.

Table 3: Applications of Computational Modeling in Furan Chemistry

Modeling Technique Application Insights Gained Reference
Density Functional Theory (DFT) Mechanistic Investigation Elucidation of reaction pathways, transition state structures, and activation energies. nih.gov nih.govresearchgate.net
Thermochemical Analysis Calculation of enthalpies of formation and reaction thermodynamics. acs.org acs.orgdntb.gov.ua
Quantitative Structure-Property Relationship (QSPR) Property Prediction Correlation of molecular structure with properties like reactivity or bioactivity. digitaloceanspaces.com digitaloceanspaces.com
Molecular Dynamics (MD) Simulation of Interactions Modeling catalyst-substrate binding and solvent effects. digitaloceanspaces.com

Expansion of Synthetic Utility in Materials Science and Advanced Functional Molecules

The unique structural features of this compound—a chiral center, a primary amine, and a furan ring—make it a versatile building block for a range of advanced applications, from self-healing polymers to complex bioactive molecules.

Materials Science: The furan moiety is well-known for its participation in reversible Diels-Alder reactions. rug.nl By incorporating this compound into a polymer backbone, it is possible to create materials cross-linked with bismaleimides. These cross-links can be thermally broken and reformed, imparting self-healing properties to the material. rug.nl The chirality of the amine could introduce specific structural arrangements within the polymer network, potentially influencing its mechanical or optical properties.

Functional Molecules and Pharmaceuticals: The furan ring is a common scaffold in many pharmacologically active compounds, contributing to antibacterial, anti-inflammatory, and anticancer properties. The primary amine group in this compound serves as a key functional handle for further chemical modifications. It can be used in multicomponent reactions, such as the furan-thiol-amine (FuTine) reaction, to rapidly construct complex heterocyclic systems like substituted pyrroles. researchgate.netresearchgate.net This opens up avenues for creating libraries of novel compounds for drug discovery. The specific stereochemistry of the molecule is crucial, as biological systems are highly sensitive to chirality, and often only one enantiomer exhibits the desired therapeutic effect.

Table 4: Potential Applications of this compound

Field of Application Role of this compound Key Structural Feature Utilized
Materials Science Monomer for self-healing polymers. Furan ring (for Diels-Alder reaction). rug.nl
Pharmaceuticals Chiral building block for bioactive molecules. Chirality, furan scaffold, primary amine handle.
Organic Synthesis Substrate in multicomponent reactions. Primary amine and furan ring for building heterocycles. researchgate.netresearchgate.net
Asymmetric Catalysis Precursor for chiral ligands. Chirality and coordinating amine group.

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